molecular formula C11H22ClNO2 B13603221 rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans

rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans

Cat. No.: B13603221
M. Wt: 235.75 g/mol
InChI Key: MGVLTGCPORKILE-VTLYIQCISA-N
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Description

rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans is a chemical compound with significant potential in various scientific fields It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans typically involves the reaction of tert-butylpyrrolidine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired ester. The resulting product is then purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used; for example, using potassium cyanide results in the formation of a nitrile.

Scientific Research Applications

rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-ethyl(3R,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate
  • rac-ethyl(3R,4S)-4-[(5-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)amino]piperidine-3-carboxylate

Uniqueness

rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans is unique due to its specific structural features, such as the tert-butyl group and the pyrrolidine ring. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

ethyl (3S,4R)-4-tert-butylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-5-14-10(13)8-6-12-7-9(8)11(2,3)4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9-;/m1./s1

InChI Key

MGVLTGCPORKILE-VTLYIQCISA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1C(C)(C)C.Cl

Canonical SMILES

CCOC(=O)C1CNCC1C(C)(C)C.Cl

Origin of Product

United States

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